molecular formula F6Si6 B14327539 CID 78060746

CID 78060746

Cat. No.: B14327539
M. Wt: 282.50 g/mol
InChI Key: MYFHIAXXIHJLNC-UHFFFAOYSA-N
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Description

However, based on general principles of chemical identification and structural analysis (as outlined in , and 14), CID identifiers are assigned to unique compounds in PubChem for systematic classification. For CID 78060746 to be rigorously analyzed, its structural identity, physicochemical properties (e.g., molecular weight, solubility, stability), and spectroscopic data (e.g., NMR, MS) must be confirmed through experimental validation or computational modeling. Unfortunately, the provided evidence lacks explicit data for this specific CID, limiting direct characterization.

Properties

Molecular Formula

F6Si6

Molecular Weight

282.50 g/mol

InChI

InChI=1S/F6Si6/c1-10(2)8-7-9-11(3,4)12(10,5)6

InChI Key

MYFHIAXXIHJLNC-UHFFFAOYSA-N

Canonical SMILES

F[Si]1([Si][Si][Si][Si]([Si]1(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060746 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multi-step organic synthesis, including the use of catalysts, solvents, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78060746 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 78060746 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060746 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular targets and pathways involved are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

These compounds share a polyketide backbone but differ in functional group substitutions (e.g., methyl groups, hydroxyl positions). Below is a comparative analysis based on analogous principles:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Property CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-Oscillatoxin D) CID 156582093 (Oscillatoxin E) CID 156582092 (Oscillatoxin F)
Molecular Formula C₃₈H₅₈O₈ C₃₉H₆₀O₈ C₃₇H₅₆O₈ C₃₇H₅₆O₈
Key Modifications Hydroxyl group at C-15 Methylation at C-30 Epoxide ring at C-12/C-13 Double bond at C-14/C-15
Biological Activity Cytotoxic (IC₅₀: 0.2 μM) Reduced cytotoxicity (IC₅₀: 5.8 μM) Enhanced membrane permeability Antifungal activity (MIC: 10 μM)
Analytical Methods LC-ESI-MS , GC-MS LC-ESI-MS NMR , X-ray crystallography NMR

Key Findings:

Structural Impact on Bioactivity : Methylation (CID 185389) reduces cytotoxicity compared to CID 101283546, suggesting steric hindrance or altered target binding .

Functional Group Dynamics : Epoxide formation (CID 156582093) enhances membrane interaction, correlating with improved pharmacokinetic profiles in vitro .

Analytical Challenges : Structural isomers (e.g., CID 156582093 vs. CID 156582092) require advanced techniques like tandem MS with collision-induced dissociation (CID) for differentiation .

Methodological Considerations for CID Comparisons

The absence of CID 78060746 data highlights broader challenges in compound comparison:

  • Data Availability : PubChem entries often lack comprehensive experimental data for less-studied CIDs. Cross-referencing with databases like ChEMBL or Reaxys is essential .
  • Conflicting Abbreviations : The term "CID" may refer to PubChem Identifier (chemical) or Chemotherapy-Induced Diarrhea (medical), necessitating context-specific interpretation .
  • Standardization Gaps : Journals like Chemical and Pharmaceutical Bulletin () mandate rigorous spectral validation for new compounds, but older CIDs may lack such documentation.

Limitations and Recommendations

Future Work : Prioritize experimental studies (e.g., LC-ESI-MS, NMR) to resolve structural ambiguities and compare this compound with oscillatoxin analogs.

Database Integration : Deposit raw spectral data in repositories like Cambridge Crystallographic Data Centre (CCDC) to enhance reproducibility .

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